Schaftoside
Overview
Description
Schaftoside is a flavonoid compound found in various Chinese herbal medicines such as Eleusine indica . It has been shown to inhibit the expression of TLR4 and Myd88, decrease Drp1 expression and phosphorylation, and reduce mitochondrial fission .
Synthesis Analysis
The biosynthesis of Schaftoside in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants . A short and scalable approach toward the total synthesis of schaftoside has been developed from readily available (±)-naringenin .Molecular Structure Analysis
Schaftoside has a molecular formula of C26H28O14 and an average mass of 564.492 Da . The molecular structure of Schaftoside involves a complex arrangement of hydroxy groups, making it a bioactive natural product .Chemical Reactions Analysis
The biosynthesis of Schaftoside involves a two-step di-C-glycosylation pathway. This process is general for the biosynthesis of (iso)schaftosides in higher plants . The pathway involves the sequential catalysis by two C-glycosyltransferases (CGTs), CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .Physical And Chemical Properties Analysis
Schaftoside has a density of 1.766 g/cm3, a melting point of 228℃, and a boiling point of 935.0±65.0 °C . It has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 247 Å2, and a molar volume of 319.5±3.0 cm3 .Scientific Research Applications
Structural Identification and Synthesis
Schaftoside, characterized as an apigenin-di-C-glycoside, has been identified through oxidative degradation and spectroscopic investigations. Its structural elucidation laid the foundation for understanding its various biological activities (Chopin, Bouillant, Wagner, & Galle, 1974). Further advancements in synthesis techniques have enabled the scalable production of schaftoside, enhancing its availability for various applications (Shang, Zhao, Nie, Liu, & Du, 2021).
Medical and Pharmacological Applications
- Prevention of Cholesterol Gallstone Disease : Schaftoside has demonstrated efficacy in preventing cholesterol gallstone formation in a lithogenic diet-induced C57BL/6 mouse model, suggesting its potential therapeutic application for cholelithiasis (Liu et al., 2017).
- Anti-kidney Stone Efficacies : Research has shown schaftoside's effectiveness against calcium oxalate kidney stones, with comparative metabolism studies highlighting its potential benefits in treating kidney stone conditions (Liu et al., 2020).
- Neuroprotection : Studies have identified schaftoside's role in ameliorating conditions such as oxygen-glucose deprivation-induced inflammation in microglia cells and cerebral ischemia-reperfusion injury, showcasing its neuroprotective properties (Zhou et al., 2019); (Zhang, Wu, & Chen, 2022).
Agricultural Applications
- Plant Defense : The biosynthesis pathway of schaftoside in higher plants, including its role in plant defense mechanisms, has been elucidated, shedding light on its significance in agricultural practices (Wang et al., 2020).
- Nematicidal Properties : Schaftoside exhibits nematicidal activity against the root-knot nematode (Meloidogyne incognita), providing a natural solution for managing nematode infestations in crops (Du et al., 2011).
Nutritional and Food Science Applications
- Inhibition of Bitter Compound Formation : In the context of food science, schaftoside has been identified as a natural inhibitor of bitter compound generation in whole wheat bread, potentially improving the flavor profile and consumer acceptance of wheat products (Cong, Schwartz, & Peterson, 2021).
Safety And Hazards
Future Directions
Schaftoside has demonstrated potency against LPS-induced lung inflammation in mice . Its anti-inflammatory, anti-tumorigenic, and antiviral properties suggest promising future directions for this compound . Further studies are encouraged to develop new therapeutic strategies for better use of this herb to combat inflammatory diseases .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUKUSNQNWVET-VYUBKLCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318298 | |
Record name | Schaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schaftoside | |
CAS RN |
51938-32-0 | |
Record name | Schaftoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51938-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Schaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.